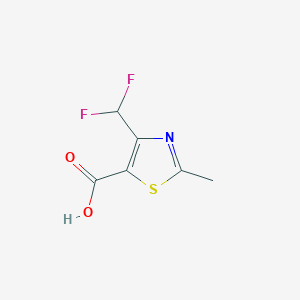

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONKCJMYNMTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587393 | |

| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891487-47-1 | |

| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Methyl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid

A Note on Chemical Nomenclature: This guide focuses on the chemical intermediate commonly identified by the CAS Number 117724-63-7 . While the initial query specified "4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid," the preponderance of scientific literature, commercial availability, and documented applications points to its trifluoromethyl analogue: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid . This document will proceed with an in-depth analysis of this widely utilized compound, which serves as a critical building block in pharmaceutical and agrochemical research.

Introduction: A Versatile Heterocyclic Intermediate

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a halogenated carboxylic acid derivative built upon a thiazole core.[1] Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, a motif present in numerous biologically active molecules. The strategic placement of a methyl group, a carboxylic acid functional group, and a trifluoromethyl (-CF3) group imparts specific chemical properties that make it a highly valuable precursor in synthesis.

The trifluoromethyl group is particularly significant in modern drug design. Its strong electron-withdrawing nature and lipophilicity can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. Consequently, this thiazole derivative has emerged as a key intermediate in the development of fungicides, kinase inhibitors, and other therapeutic agents.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in chemical research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical synthesis or analysis. The key identifiers and properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are summarized below.

Chemical Identity

| Identifier | Value |

| CAS Number | 117724-63-7[1][2][3] |

| Molecular Formula | C₆H₄F₃NO₂S[1][2] |

| Molecular Weight | 211.16 g/mol [2] |

| Synonyms | 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid[4] |

| InChI | InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12)[1] |

| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C(F)(F)F[1] |

Chemical Structure

Caption: Workflow for hydrolysis synthesis.

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting material, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in a suitable organic solvent such as ethanol or ethyl acetate at room temperature. [2][5]2. Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/w) to the reaction mixture. [2] * Causality Insight: Sodium hydroxide is a strong base that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification reaction, converting the ester into a sodium carboxylate salt and ethanol. The reaction is often exothermic, so controlling the rate of addition is crucial to keep the temperature below 40°C to prevent side reactions. [2]3. Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C or heated to 358 K for 1.5h) until the reaction is complete. [4][5]Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Work-up and Acidification: After completion, if using ethyl acetate, the organic phase is separated. The aqueous solution (or the reaction mixture after ethanol evaporation) is then acidified by slowly adding hydrochloric acid until the pH is ≤ 2. [2][5] * Causality Insight: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the free carboxylic acid. Because the carboxylic acid is significantly less soluble in water than its salt form, it precipitates out of the aqueous solution.

-

Isolation: The resulting solid precipitate is collected by filtration. The filter cake is washed with dilute hydrochloric acid and/or water to remove any remaining inorganic salts. [2][5]6. Drying: The purified product is dried in a vacuum oven to yield the final compound as a light-yellow solid. [2]

Protocol 2: Multi-step Synthesis via Hantzsch Thiazole Synthesis

An alternative, more fundamental synthesis builds the thiazole ring itself, a classic example of the Hantzsch thiazole synthesis. This method is often employed for industrial-scale production.

-

Chlorination: The process starts with ethyl trifluoroacetoacetate, which is chlorinated using sulfuryl chloride to produce 2-chloro-4,4,4-trifluoroacetoacetate. [6]2. Cyclization: The chlorinated intermediate is then reacted with thioacetamide in ethanol. This step forms the thiazole ring through a condensation reaction. [6]3. Hydrolysis: The resulting ester is then hydrolyzed, often in a "one-pot" manner without isolating the intermediate ester, to yield the final carboxylic acid product. [6]

Applications in Research and Drug Development

The utility of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid stems from its role as a versatile synthetic intermediate. The carboxylic acid group serves as a handle for further chemical modifications, most commonly amide bond formation.

Caption: Role as a precursor to bioactive molecules.

-

Agrochemicals: The compound is a documented key intermediate in the synthesis of the agricultural fungicide Thifluzamide. [6]The robust nature of the trifluoromethyl-thiazole core contributes to the final product's efficacy and stability.

-

Medicinal Chemistry: In medicinal chemistry, it serves as a scaffold for a variety of therapeutic agents. [1] * Anticancer Agents: It has been used to synthesize novel thiazole-5-carboxamide derivatives that have been evaluated for their anticancer activity against cell lines such as A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). [7] * Kinase Inhibitors and Anti-Inflammatory Agents: The structural motif is valuable for developing kinase inhibitors and anti-inflammatory molecules, where the thiazole ring can act as a bioisostere for other aromatic systems and participate in crucial binding interactions with protein targets. [1]

Analytical and Quality Control

The characterization and purity assessment of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the methyl group (singlet around δ=2.67 ppm) and the carboxylic acid proton (broad singlet at δ=12.89 ppm or higher), as well as to verify the overall structure. [8]* Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a suitable method for assessing purity and quantifying the compound in reaction mixtures or as a final product. [9]* X-ray Crystallography: The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. [5]These studies confirm the molecular geometry and show how molecules are linked in the crystal lattice by O—H⋯N and C—H⋯O hydrogen bonds. [5]

Safety and Handling

While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling this compound. [1]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

First Aid: In case of skin contact, wash with plenty of water. * Storage: Store in a tightly sealed container in a dry, dark, and cool place to ensure stability. [2]

References

-

4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Quan, G.-x., Luo, A.-l., Cheng, W.-h., & Xu, J.-y. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500. Retrieved from [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2013). Google Patents.

-

4-(Trifluoromethyl)thiazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Biernasiuk, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3366. Retrieved from [Link]

-

Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(4), 6569-6581. Retrieved from [Link]

-

Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 145(2), 1089-1098. Retrieved from [Link]

-

Yousaf, H., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International, 21(4), 1-15. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 8. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analysis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Thiazoles in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The thiazole ring, a prominent heterocyclic scaffold, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions. The convergence of these two motifs in molecules like 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid presents a compelling area of study for drug development professionals. This guide provides an in-depth, technical framework for the comprehensive structural analysis of this compound, leveraging established analytical techniques to ensure the highest degree of scientific integrity. While direct experimental data for the difluoromethyl compound is limited in publicly available literature, this guide will draw upon established principles and comparative data from its close analogue, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, to provide a robust analytical playbook.

I. Molecular Overview and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and analytical profile. The core structure is a 1,3-thiazole ring, substituted with a methyl group at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid at the 5-position.

Key Structural Features:

-

1,3-Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, providing a rigid scaffold and potential for various intermolecular interactions.

-

Difluoromethyl Group (-CHF₂): A key functional group that significantly impacts the molecule's electronic properties and lipophilicity. The two fluorine atoms are strong electron-withdrawing groups.

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group that is crucial for solubility in aqueous media and for forming salt and ester derivatives. It is a common feature in drugs for interacting with biological targets.[1]

-

Methyl Group (-CH₃): A small, lipophilic group that can influence the molecule's steric profile and binding interactions.

A closely related compound, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a white to off-white crystalline solid with limited solubility in water but is soluble in polar organic solvents like methanol and dimethyl sulfoxide.[2] It is anticipated that this compound will exhibit similar solubility properties.

II. Synthesis and Purification

The synthesis of this compound would likely follow established routes for thiazole synthesis, such as the Hantzsch thiazole synthesis.[2] A plausible synthetic pathway involves the cyclization of a thioamide with an α-haloketone or a related electrophile bearing the difluoromethyl moiety.

A general synthetic approach for a similar compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester.[3] This is typically achieved by reacting the ester with a base such as sodium hydroxide in a suitable solvent, followed by acidification to precipitate the carboxylic acid.[3]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

III. Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a small molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number and types of hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region, typically between 10-13 ppm.[4] Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The chemical shift is expected to be in the range of 6.5-7.5 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region, likely around 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the range of 160-175 ppm.[4]

-

Thiazole Ring Carbons: The three carbons of the thiazole ring will have distinct chemical shifts. The carbon attached to the difluoromethyl group (C4) will show a characteristic splitting pattern due to coupling with the fluorine atoms.

-

Difluoromethyl Carbon (-CHF₂): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

Methyl Carbon (-CH₃): This carbon will appear as a singlet in the upfield region, typically around 15-25 ppm.

¹⁹F NMR Spectroscopy:

Fluorine NMR is crucial for confirming the presence and environment of the difluoromethyl group.

-

The two fluorine atoms of the -CHF₂ group are chemically equivalent and will appear as a doublet due to coupling with the single proton (¹JFH). The chemical shift of fluorine is highly sensitive to its electronic environment.

Expected NMR Data Summary:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Couplings |

| -COOH | 10.0 - 13.0 (broad s) | 160 - 175 | N/A | |

| -CHF₂ | 6.5 - 7.5 (t) | 110 - 120 (t) | Specific to reference | ¹JHF, ¹JCF |

| -CH₃ | 2.5 - 3.0 (s) | 15 - 25 | N/A | |

| Thiazole-C2 | N/A | ~160-170 | N/A | |

| Thiazole-C4 | N/A | ~140-150 (t) | N/A | ²JCF |

| Thiazole-C5 | N/A | ~115-125 | N/A |

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Ionization Techniques: Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.[5] In negative ion mode, the deprotonated molecule [M-H]⁻ would be the most prominent ion.

Expected Molecular Ions:

-

[M-H]⁻ (Negative ESI): For C₆H₄F₂NO₂S, the expected m/z would be approximately 192.99.

-

[M+H]⁺ (Positive ESI): The expected m/z would be approximately 194.00.

Fragmentation Pattern: The fragmentation of thiazole derivatives in mass spectrometry is often characterized by the cleavage of the ring and the loss of small neutral molecules.[6] For this compound, key fragmentation pathways could include the loss of CO₂ from the carboxylic acid, followed by further fragmentation of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

C. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]

-

C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

-

C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

IV. Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

In the crystal of the trifluoromethyl analog, molecules are linked by O-H···N and C-H···O hydrogen bonds, forming chains. It is highly probable that the difluoromethyl compound would exhibit similar hydrogen bonding patterns, with the carboxylic acid proton forming a hydrogen bond with the nitrogen atom of an adjacent thiazole ring.

Key Crystallographic Parameters for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.961 |

| b (Å) | 15.682 |

| c (Å) | 10.632 |

| β (°) | 90.35 |

| V (ų) | 827.1 |

| Z | 4 |

Workflow for Single-Crystal X-ray Diffraction:

Caption: A simplified workflow for X-ray crystallographic analysis.

V. Conclusion and Future Perspectives

The structural analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy offers a rapid means of identifying key functional groups, and single-crystal X-ray diffraction provides unparalleled detail of the solid-state structure.

For researchers in drug discovery, a thorough understanding of these analytical methodologies is paramount for ensuring the identity, purity, and structural integrity of novel chemical entities. The insights gained from such analyses are critical for establishing structure-activity relationships and for guiding the optimization of lead compounds. While this guide provides a comprehensive theoretical framework, the acquisition of direct experimental data for the title compound will be invaluable for its continued development as a potential therapeutic agent.

VI. References

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.

-

Quan, G., Luo, A., Cheng, W., & Xu, J. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500.

-

2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID Chemical Properties,Uses,Production. (2025). ChemicalBook.

-

4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid. PubChem.

-

Barreiro, G., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3328.

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid. TCI Chemicals.

-

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. ChemicalBook.

-

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.

-

Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid wiki. Guidechem.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

-

Wang, F., et al. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 144(1), 435–444.

-

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339–343.

-

2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. ResearchGate.

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: A Predictive Analysis

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many vital molecules. Among these, thiazole derivatives are of paramount importance due to their wide range of pharmacological activities. 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a key synthetic intermediate, with its unique combination of a carboxylic acid handle, a stable thiazole core, and a difluoromethyl group—a feature known to modulate metabolic stability and binding affinity.

This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this molecule. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide based on established spectroscopic principles and data from closely-related structural analogs, particularly its trifluoromethyl counterpart.[1][2][3] The methodologies and interpretations herein are designed for researchers, scientists, and drug development professionals, providing not just data, but the strategic reasoning behind the analytical choices, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Analytical Workflow

A robust analytical strategy is crucial for the unambiguous structural elucidation of a novel or target compound. The workflow outlined below integrates multiple spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. This integrated approach ensures that the final structural assignment is supported by a confluence of evidence.

Figure 1: Integrated workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.

Expert Rationale & Protocol

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and more importantly, its low proton exchange rate at room temperature allows for the observation of the acidic carboxylic proton (–COOH), which might be lost or broadened significantly in solvents like D₂O or methanol-d₄.[4][5]

-

Broadband Decoupling: For ¹³C NMR, a proton-decoupled experiment is standard. This technique irradiates the entire proton frequency range, causing the collapse of all ¹³C-¹H splitting and a significant signal enhancement via the Nuclear Overhauser Effect (NOE), dramatically reducing acquisition time and simplifying the spectrum to single lines for each unique carbon atom.[6]

Step-by-Step Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the purified solid and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Obtain a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Predicted Spectral Data & Interpretation

The molecular structure with atom numbering for NMR assignment is shown below.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

NMR spectrum of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound is a critical intermediate in the synthesis of agrochemicals, notably fungicides like thifluzamide.[1] Accurate structural confirmation and purity assessment are paramount, and multinuclear NMR spectroscopy serves as the definitive analytical tool for this purpose. This document offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, explains the underlying principles governing the spectral features, and provides a robust experimental protocol for data acquisition. The guide is intended to equip researchers with the necessary expertise to confidently identify and characterize this molecule and its analogues.

Introduction

The Significance of this compound

This compound is a key heterocyclic building block in modern synthetic chemistry. Its structure, incorporating a thiazole core, a methyl group, a carboxylic acid, and a difluoromethyl moiety, makes it a precursor for complex molecules with significant biological activity. Specifically, it is the central intermediate for the synthesis of thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in agriculture.[1] The presence of the difluoromethyl group is crucial, as fluorine substitution is a widely employed strategy in drug and agrochemical design to modulate metabolic stability, binding affinity, and bioavailability.[2]

The Role of Multinuclear NMR in Structural Elucidation

For fluorinated organic molecules, a multi-faceted NMR approach is not just beneficial but essential for unambiguous structure determination.[3][4] While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers unique advantages:

-

High Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H for NMR detection.[5][6]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, providing excellent signal dispersion and minimizing peak overlap, even in complex molecules.[2][6]

-

Lack of Background Signal: The absence of endogenous fluorine in most biological and synthetic systems means that ¹⁹F NMR spectra are free from background interference.[3]

-

Profound Coupling Information: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides invaluable connectivity data that solidifies structural assignments.[6]

This guide will leverage the combined power of ¹H, ¹³C, and ¹⁹F NMR to build a complete spectral portrait of the title compound.

Predicted NMR Spectral Analysis

The following sections detail the predicted NMR spectra based on established principles of chemical shifts and spin-spin coupling constants observed in related thiazole and difluoromethyl-containing structures.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

-

Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and is anticipated to appear as a broad singlet in the δ 10.0–13.0 ppm range. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding dynamics.[7] This signal will disappear upon the addition of a few drops of D₂O to the NMR sample, a classic test for exchangeable protons.

-

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms, leading to significant deshielding. It is expected to resonate as a triplet (t) in the range of δ 6.8–7.5 ppm . This triplet multiplicity arises from coupling to the two equivalent ¹⁹F nuclei (n=2, according to the n+1 rule). The geminal proton-fluorine coupling constant (²J_HF ) is characteristically large, predicted to be between 55 and 60 Hz .[8][9]

-

Methyl Protons (-CH₃): The protons of the methyl group at the C2 position of the thiazole ring will appear as a sharp singlet (s) . Its expected chemical shift is in the region of δ 2.6–2.8 ppm , consistent with a methyl group attached to an aromatic heterocyclic system.[10]

Table 1: Predicted ¹H NMR Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |

| -CHF₂ | 6.8 - 7.5 | triplet (t) | ²J_HF ≈ 55 - 60 |

| -CH₃ | 2.6 - 2.8 | singlet (s) | N/A |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals. The signals for carbons bearing fluorine atoms will exhibit characteristic splitting due to C-F coupling.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon is the most deshielded and will appear in the δ 160–165 ppm range.[11]

-

Thiazole Ring Carbons (C2, C4, C5):

-

C2: This carbon, bonded to nitrogen and sulfur and bearing the methyl group, is expected at δ 165–170 ppm .[12]

-

C4: Attached to the electron-withdrawing difluoromethyl group, this carbon will be significantly deshielded. It is predicted to appear as a triplet (t) due to two-bond coupling with the two fluorine atoms (²J_CF ). The expected chemical shift is around δ 145–150 ppm with a coupling constant of approximately 30-40 Hz .[13]

-

C5: This carbon, bearing the carboxylic acid group, is expected to resonate around δ 120–125 ppm .

-

-

Difluoromethyl Carbon (-CHF₂): This carbon will be observed as a prominent triplet (t) due to the large one-bond coupling to the two directly attached fluorine atoms (¹J_CF ). It is expected in the range of δ 110–115 ppm , with a ¹J_CF value of 270–280 Hz .[8]

-

Methyl Carbon (-CH₃): This will be the most shielded carbon, appearing upfield around δ 18–22 ppm .

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C OOH | 160 - 165 | singlet | N/A |

| C 2-CH₃ | 165 - 170 | singlet | N/A |

| C 4-CHF₂ | 145 - 150 | triplet (t) | ²J_CF ≈ 30 - 40 |

| C 5-COOH | 120 - 125 | singlet | N/A |

| -C HF₂ | 110 - 115 | triplet (t) | ¹J_CF ≈ 270 - 280 |

| -C H₃ | 18 - 22 | singlet | N/A |

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct and unambiguous confirmation of the difluoromethyl group.

-

Difluoromethyl Fluorines (-CHF₂): A single resonance is expected for the two magnetically equivalent fluorine atoms. This signal will appear as a doublet (d) due to the geminal coupling with the single proton (²J_FH ). The coupling constant will be identical to that observed in the ¹H NMR spectrum, approximately 55–60 Hz . The chemical shift, relative to CFCl₃ as an external standard, is predicted to be in the range of δ -90 to -110 ppm .[8][9]

Table 3: Predicted ¹⁹F NMR Data

| Functional Group | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |

|---|

| -CHF₂ | -90 to -110 | doublet (d) | ²J_FH ≈ 55 - 60 |

Experimental Methodology for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation Protocol

-

Weighing: Accurately weigh 10–15 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the carboxylic acid and allows for clear observation of the acidic OH proton. Alternatively, Methanol-d₄ can be used.

-

Dissolution: Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Confirmation (Optional): To confirm the assignment of the carboxylic acid proton, a second sample can be prepared, and one drop of D₂O can be added after an initial spectrum is acquired.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

Table 4: Suggested NMR Acquisition Parameters (400 MHz)

| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |

|---|---|---|---|

| Pulse Program | zg30 | zgpg30 | zg |

| Spectral Width | 20 ppm (8000 Hz) | 240 ppm (24155 Hz) | 200 ppm (75250 Hz) |

| Acquisition Time | ~2.0 s | ~1.4 s | ~1.1 s |

| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |

| Number of Scans | 16 | 1024 | 32 |

| Temperature | 298 K | 298 K | 298 K |

Data Acquisition and Analysis Workflow

The logical flow from sample to final structure confirmation is a critical, self-validating process.

Sources

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]

- 10. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Introduction

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its structural motifs, including the thiazole core, a difluoromethyl group, and a carboxylic acid moiety, contribute to its unique physicochemical properties and potential biological activity. Accurate and robust analytical methods are paramount for its characterization, quantification in complex matrices, and for elucidating its metabolic fate.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3][4][5]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, from sample preparation and ionization source selection to the interpretation of fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods for this and structurally related compounds.[6][7]

Chemical and Physical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H5F2NO2S | Inferred |

| Molecular Weight | 193.17 g/mol | Inferred |

| Appearance | Likely a white to off-white crystalline solid | [8] |

| Solubility | Limited solubility in water; moderate solubility in polar organic solvents like methanol, acetonitrile, and DMSO. | [8][9] |

| Stability | Generally stable under ambient conditions. | [8] |

These properties are crucial in designing the analytical workflow, particularly for sample preparation and chromatographic separation. The carboxylic acid moiety suggests that the compound's solubility will be pH-dependent.

Experimental Workflow: A Conceptual Overview

The successful mass spectrometric analysis of any small molecule hinges on a well-designed and optimized workflow. The following diagram illustrates the key stages in the analysis of this compound.

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Detailed Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from a complex biological matrix, remove interfering substances, and prepare it in a solvent compatible with the LC-MS/MS system.[3] For this compound, a protein precipitation method is often a good starting point due to its simplicity and effectiveness.

Protocol: Protein Precipitation

-

To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for separating the analyte from endogenous components.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation of the carboxylic acid, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the compound of interest while separating it from other matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |

Mass Spectrometry

The choice of ionization source and optimization of MS parameters are critical for achieving high sensitivity and specificity.

Ionization Source Selection: ESI vs. APCI

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules like carboxylic acids.[10] It is the recommended starting point for this compound. Analysis can be performed in both positive and negative ion modes.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[11][12][13] While ESI is likely to be more effective, APCI could be a viable alternative, especially if matrix effects are problematic in ESI.[14]

Optimized MS Parameters (Example for a Triple Quadrupole Instrument)

| Parameter | Setting (Positive Ion ESI) | Setting (Negative Ion ESI) | Rationale |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Suitable for polar, ionizable analytes. |

| Polarity | Positive | Negative | The carboxylic acid can be deprotonated, and the thiazole nitrogen can be protonated. |

| Capillary Voltage | 3.5 kV | -3.0 kV | Optimizes the spray and ion generation. |

| Source Temperature | 150°C | 150°C | Assists in desolvation. |

| Desolvation Temperature | 400°C | 400°C | Ensures complete desolvation of ions. |

| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps to focus the ions into the mass spectrometer. |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr | Aids in solvent evaporation. |

| Collision Gas | Argon | Argon | An inert gas used for collision-induced dissociation (CID). |

Fragmentation Pattern Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective Multiple Reaction Monitoring (MRM) assays for quantification.[1][4] The fragmentation of this compound is predicted to be influenced by the carboxylic acid group, the difluoromethyl group, and the thiazole ring.

Predicted Fragmentation in Positive Ion Mode

In positive ion mode, the molecule will likely be protonated at the nitrogen atom of the thiazole ring, forming the precursor ion [M+H]+ with an m/z of 194.1.

Caption: Predicted fragmentation of [M+H]+ in positive ion mode.

-

Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 176.1.

-

Loss of the Carboxyl Group (COOH): This can occur as a neutral loss of formic acid (HCOOH) or through a more complex rearrangement, leading to a fragment at m/z 149.1.

-

Decarboxylation (Loss of CO₂): The loss of carbon dioxide is a characteristic fragmentation of protonated carboxylic acids, yielding a fragment at m/z 150.1.

Predicted Fragmentation in Negative Ion Mode

In negative ion mode, the carboxylic acid will deprotonate to form the precursor ion [M-H]⁻ with an m/z of 192.1.

Caption: Predicted fragmentation of [M-H]- in negative ion mode.

-

Decarboxylation (Loss of CO₂): This is the most common and often the most abundant fragment for deprotonated carboxylic acids, resulting in a fragment at m/z 148.1.[15] This would be the most likely transition to monitor for quantitative analysis in negative ion mode.

-

Loss of the Difluoromethyl Radical (CHF₂): Cleavage of the C-C bond between the thiazole ring and the difluoromethyl group could lead to a fragment at m/z 141.1.

Method Validation

A robust LC-MS/MS method requires thorough validation to ensure its reliability for the intended application.[6][16] Key validation parameters include:

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The matrix factor should be consistent across different lots of matrix. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for its study in various scientific disciplines. By leveraging the principles of liquid chromatography and tandem mass spectrometry, highly sensitive and selective methods can be developed and validated. A thorough understanding of the compound's chemical properties, coupled with a systematic approach to method development and a logical interpretation of fragmentation data, will ensure the generation of high-quality, reliable, and defensible analytical results. This guide provides a foundational framework for researchers to build upon in their specific applications, from early-stage drug discovery to comprehensive metabolic profiling.

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicalpub.com [clinicalpub.com]

- 8. Page loading... [guidechem.com]

- 9. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 14. holcapek.upce.cz [holcapek.upce.cz]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. tandfonline.com [tandfonline.com]

Solubility Profile of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid: A Methodological and Predictive Guide

An In-Depth Technical Guide

Abstract

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research, analogous to related structures used in the development of fungicides and kinase inhibitors.[1][2] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this target compound. Due to the limited publicly available quantitative data for this specific molecule, this document leverages data from its close structural analog, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, as a predictive starting point.[1][3] It offers a detailed theoretical analysis of its structural attributes to rationalize solvent selection and presents robust, step-by-step protocols for both qualitative and quantitative solubility determination.

Introduction: Understanding the Molecule

Chemical Structure and Predicted Physicochemical Properties

This compound is a substituted thiazole, a class of heterocyclic compounds known for a wide range of biological activities. Its structure features several key functional groups that govern its physical and chemical properties:

-

Carboxylic Acid (-COOH): A polar, acidic group capable of acting as a hydrogen bond donor and acceptor. This group is expected to dominate its acidic properties and drive solubility in basic aqueous solutions and polar protic solvents.

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor.

-

Difluoromethyl Group (-CHF₂): An electron-withdrawing group that increases the acidity of the carboxylic acid proton and can participate in weak hydrogen bonding.

-

Methyl Group (-CH₃): A small, nonpolar alkyl group.

While specific experimental data for the difluoromethyl compound is scarce, data for the trifluoromethyl analog (CAS 117724-63-7) provides a valuable reference point.[3][4] This analog is a white to light yellow crystalline solid with a melting point of approximately 173-187°C and is known to be soluble in methanol.[3][4] It is reasonable to predict similar solid-state properties and a preference for polar organic solvents for the difluoromethyl target compound.

Significance in Research and Development

Thiazole carboxylic acid derivatives are crucial building blocks in medicinal chemistry and agrochemical synthesis. The trifluoromethyl analog, for instance, is used in the preparation of fungicidal mixtures.[2][3] The incorporation of fluorinated groups like difluoromethyl or trifluoromethyl often enhances metabolic stability and binding affinity, making these scaffolds highly valuable in drug design.[1] Understanding the solubility of these intermediates is paramount for optimizing reaction conditions, developing effective purification strategies (e.g., crystallization), and preparing stock solutions for screening and formulation.

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The molecule's combination of a polar carboxylic acid and a moderately polar heterocyclic ring, contrasted with its nonpolar methyl and fluorinated alkyl groups, suggests a nuanced solubility profile.

Predicting Solubility Based on Molecular Structure

The presence of the carboxylic acid group strongly indicates that solubility will be highest in polar solvents capable of hydrogen bonding. The difluoromethyl group, while less electronegative than a trifluoromethyl group, still imparts significant polarity. Based on these features, the compound is expected to exhibit:

-

Limited solubility in water due to the overall molecular size and the presence of nonpolar regions.[1]

-

Good solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with both the carboxylic acid and the thiazole nitrogen.

-

Moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetonitrile, ethyl acetate), which can serve as hydrogen bond acceptors.[1]

-

Poor solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.

Recommended Solvents for Initial Screening

For a comprehensive evaluation, a panel of solvents representing different classes should be used. The rationale for their selection is detailed below.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Excellent hydrogen bond donors and acceptors, likely to be effective solvents based on analog data.[3] |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc) | Capable of dipole-dipole interactions and accepting hydrogen bonds. DMSO is a powerful, universal organic solvent.[1] |

| Nonpolar | Toluene, Heptane/Hexane | Establishes a baseline for poor solubility; useful for anti-solvent crystallization processes. |

| Aqueous (Basic) | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | The carboxylic acid should be deprotonated to form a highly water-soluble carboxylate salt, confirming its acidic nature.[5][6] |

Protocol 1: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for accurately determining equilibrium solubility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration of the dissolved compound in the supernatant.

Materials and Reagents

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials (e.g., 4 mL) with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) in preliminary experiments.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the compound's concentration. The solubility is then calculated by factoring in the dilution factor.

Protocol 2: Rapid Qualitative Solubility Classification

For initial screening, a qualitative approach can efficiently classify the compound's solubility behavior. This method involves observing the dissolution of a small, fixed amount of solute in a fixed volume of solvent.[5][6][8]

Step-by-Step Procedure

-

Weigh approximately 25 mg of the compound into a small test tube or vial.[6]

-

Add the chosen solvent (e.g., water) in portions, up to a total of 0.75 mL.[5][6]

-

After each addition, shake the tube vigorously for 30-60 seconds.

-

Observe and record whether the solid dissolves completely.

-

Based on the outcome, proceed through the classification scheme outlined in the diagram below. The process helps determine if the compound is a strong acid, weak acid, base, or neutral compound.[5][8]

Visual Workflow for Solubility Classification

The following diagram illustrates the decision-making process for the qualitative solubility assessment.

Caption: Qualitative solubility classification workflow.

Data Application

The obtained solubility data is instrumental for various stages of development:

-

Process Chemistry: Selecting appropriate solvents for reactions and work-up procedures to ensure reactants remain in solution and to facilitate product isolation.

-

Crystallization: Identifying suitable solvent/anti-solvent systems for purification and isolation of the compound with high purity and desired crystal form.

-

Formulation Development: For agrochemicals or pharmaceuticals, choosing solvents or co-solvent systems that can deliver the active ingredient at the required concentration.

-

Preclinical Screening: Preparing stock solutions in solvents like DMSO for in vitro biological assays, where knowing the solubility limit is crucial to avoid compound precipitation.

Conclusion

While direct, quantitative solubility data for this compound is not widely published, a robust understanding of its likely behavior can be derived from its chemical structure and data from close analogs. Its acidic nature and polar functional groups suggest preferential solubility in polar organic solvents such as alcohols, DMSO, and acetonitrile. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to perform both rapid qualitative assessments and precise quantitative measurements. Following these standardized methods will generate reliable and reproducible data, enabling informed decision-making in the research and development pipeline.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 4. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. PubChemLite - 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid (C11H7F2NO2S) [pubchemlite.lcsb.uni.lu]

- 12. mdpi.com [mdpi.com]

- 13. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to Thiazole-5-Carboxylic Acid Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is present in a wide array of pharmacologically active compounds, both of natural and synthetic origin.[1][3] Thiazole-5-carboxylic acid and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable diversity of biological activities. These activities span across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][4] The versatility of the thiazole ring, coupled with the reactivity of the carboxylic acid group, allows for extensive structural modifications, making it a privileged scaffold in drug discovery and development.[5] This technical guide provides a comprehensive literature review on the synthesis, biological evaluation, and structure-activity relationships of thiazole-5-carboxylic acid derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthetic Methodologies: The Hantzsch Thiazole Synthesis

A fundamental and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][8] The versatility and generally high yields of this method have made it a staple in the synthesis of a vast number of thiazole derivatives.[6][8]

The general mechanism involves an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Visualizing the Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Exemplary Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol is a representative example adapted from the literature for the synthesis of a key intermediate in the development of novel anticancer agents.[4][9]

Step 1: Synthesis of the Thiazole Ester Intermediate

-

To a solution of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add the desired thiobenzamide derivative (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate intermediate (1.0 eq) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield the 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[4][9]

Biological Activities and Therapeutic Applications

The thiazole-5-carboxylic acid scaffold has been extensively explored for a variety of biological activities. The following sections will delve into the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Thiazole-5-carboxylic acid derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4][9][10][11]

Mechanism of Action: While the precise mechanisms vary depending on the specific derivative, some compounds have been shown to induce cell cycle arrest and apoptosis.[10][12] For instance, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been found to cause cell cycle arrest at the G0/G1 interphase.[10] Other derivatives have been designed as analogues of known anticancer drugs like Sunitinib, suggesting potential inhibition of receptor tyrosine kinases such as VEGFR2.[11]

Structure-Activity Relationship (SAR) Insights:

| Position of Substitution | Substituent | Impact on Anticancer Activity | Reference |

| 2-position (Aryl group) | 2-Chlorophenyl | High activity against HCT-8, A-549, and Bel7402 cell lines. | [4][9] |

| 5-position (Amide) | 4-Chloro-2-methylphenyl amido | Highest activity (48% inhibition) in a series of thiazole-5-carboxamides. | [4][9] |

| General | Trifluoromethyl group at C4 | Often incorporated in potent anticancer derivatives. | [4][9] |

| Hybrid Molecules | 5-Fluoro-2-oxindole moiety | Demonstrated high antitumor activity against a broad panel of cancer cell lines. | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole-5-carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new and effective antimicrobial agents.[13] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[13][14][15]

Mechanism of Action: The antimicrobial mechanisms of thiazole derivatives can be diverse. Some compounds are known to inhibit essential bacterial enzymes. For example, certain derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[14]

Structure-Activity Relationship (SAR) Insights:

| Position of Substitution | Substituent | Impact on Antimicrobial Activity | Reference |

| 2-position | Amino group | Often present in derivatives with significant antimicrobial activity. | [1] |

| 5-position | Carboxylate moiety | Can be modified to enhance solubility and pharmacokinetic properties. | [14] |

| Hybrid Molecules | Pyrazoline moiety | Thiazolyl-pyrazoline hybrids have shown potent and broad-spectrum antimicrobial activity. | [16] |

| General | Bisthiazole structures | Have demonstrated superior efficacy against various bacterial and mycobacterial strains. | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test thiazole derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antiviral Activity

Viral infections continue to pose a significant threat to global health.[17] Thiazole derivatives have been investigated for their potential to inhibit the replication of a wide range of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV.[2][17]

Mechanism of Action: The antiviral mechanisms of thiazole derivatives are often virus-specific. For some viruses, they may act as inhibitors of key viral enzymes, such as proteases or polymerases. For instance, the clinically used anti-HIV drug Ritonavir contains a thiazole moiety and functions as a protease inhibitor.[2] Some thiazole C-nucleosides have been shown to inhibit purine nucleotide biosynthesis, thereby disrupting viral replication.[18]

Structure-Activity Relationship (SAR) Insights:

| Structural Feature | Impact on Antiviral Activity | Reference |

| C-Nucleoside analogues | Inhibition of guanine nucleotide biosynthesis correlated with antiviral activity. | [18] |

| Oxalamide linkage | Derivatives with this linker showed activity against HIV. | [2] |

| Broad patent literature | Highlights diverse structures with activity against numerous viruses. | [17] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases.[19] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[19][20][21]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid pathway that produces pro-inflammatory prostaglandins and leukotrienes.[19][21]

Visualizing the Role of Thiazole Derivatives in the Arachidonic Acid Pathway

Caption: Inhibition of COX and LOX enzymes by thiazole derivatives.

Structure-Activity Relationship (SAR) Insights:

| Position of Substitution | Substituent | Impact on Anti-inflammatory Activity | Reference |

| 2-position (Amide) | Substituted acetanilide | Considered an important prerequisite for anti-inflammatory activity. | [19] |

| 4,5-position | Diaryl substitution | 5,6-diarylimidazo[2.1-b]thiazole derivatives are potent and selective COX-2 inhibitors. | [21] |

| General | Diphenylthiazole-amino acid conjugates | Showed excellent in vivo anti-inflammatory properties. | [19] |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and diverse biological activities of thiazole-5-carboxylic acid derivatives. The Hantzsch synthesis remains a cornerstone for accessing this important chemical scaffold. The broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores the therapeutic potential of this class of compounds.

Future research in this area should continue to focus on the design and synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action will be crucial for their clinical development. Furthermore, the exploration of novel drug delivery systems for these compounds could enhance their therapeutic efficacy and reduce potential side effects. The versatility of the thiazole-5-carboxylic acid core ensures that it will remain a fertile ground for the discovery of new and effective therapeutic agents for years to come.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jchemrev.com [jchemrev.com]

- 14. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral activity of certain thiazole C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. wjpmr.com [wjpmr.com]

- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Thiazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Fluorine and the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its versatile binding capabilities and biosynthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents.[2] In parallel, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[3]